Quantacure ABQ

Description

Significance of Photoinitiators in Contemporary Polymer Science and Engineering

Photoinitiators are indispensable in a wide array of applications, from the manufacturing of microelectronics and medical implants to the formulation of coatings, inks, and adhesives. liftchem.comwiley-vch.deuoregon.edu Their ability to generate reactive species—either free radicals or cations—upon exposure to light allows for the rapid transformation of liquid monomers and oligomers into solid polymers. hampfordresearch.com This on-demand curing process is critical in industries where speed and precision are paramount. polymerinnovationblog.com The versatility of photoinitiators allows for their use in diverse materials, including hydrogels for biomedical applications and advanced composites for the aerospace industry. sigmaaldrich.comuoregon.edu

Classification of Photoinitiator Systems and Their Mechanistic Diversity

Photoinitiator systems are broadly classified based on the nature of the reactive species they generate and the mechanism by which they are formed. liftchem.comsigmaaldrich.com The two primary categories are free-radical and cationic photoinitiators. hampfordresearch.commdpi.com

Type I Photoinitiators (Unimolecular): These photoinitiators undergo a unimolecular bond cleavage upon light absorption to directly generate free radicals. hampfordresearch.comsigmaaldrich.com This process, often a Norrish Type I reaction, is highly efficient. polymerinnovationblog.commdpi.com

Type II Photoinitiators (Bimolecular): These systems require a co-initiator. Upon light absorption, the photoinitiator enters an excited state and then interacts with the co-initiator (often a hydrogen donor like an amine or alcohol) to produce free radicals. hampfordresearch.compolymerinnovationblog.comsigmaaldrich.com

Cationic photoinitiators, on the other hand, generate a Brønsted or Lewis acid upon irradiation, which then initiates the polymerization of monomers like epoxides. hampfordresearch.comasme.org

The choice of photoinitiator depends on several factors, including the desired reaction kinetics, the chemical nature of the formulation, and the spectral output of the light source. sigmaaldrich.com

Contextualization of Quantacure ABQ within the Domain of Radical Photoinitiators

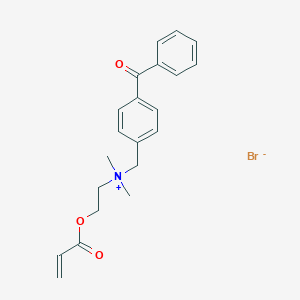

This compound, chemically known as (2-(Acryloyloxy)ethyl)(4-benzoylbenzyl)dimethylammonium bromide, is a notable member of the photoinitiator family. chemicalbook.com It is classified as a Type II photoinitiator. As a benzophenone (B1666685) derivative, it functions by absorbing UV light and, in the presence of a co-initiator, generates radicals to initiate polymerization. polymerinnovationblog.comchemicalbook.com Its structure incorporates a polymerizable acryloyl group, allowing it to be covalently bonded into the polymer network. Furthermore, its quaternary ammonium (B1175870) salt nature imparts water solubility, making it suitable for aqueous formulations. chemicalbook.comusbio.netamericanchemicalsuppliers.com

Chemical and Physical Properties of this compound

This compound possesses a unique combination of chemical and physical properties that define its function and application scope.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4-benzoylphenyl)methyl-dimethyl-(2-prop-2-enoyloxyethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24NO3.BrH/c1-4-20(23)25-15-14-22(2,3)16-17-10-12-19(13-11-17)21(24)18-8-6-5-7-9-18;/h4-13H,1,14-16H2,2-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKXUAKAQFISCCT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCOC(=O)C=C)CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622188 | |

| Record name | 2-(Acryloyloxy)-N-[(4-benzoylphenyl)methyl]-N,N-dimethylethan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125850-75-1 | |

| Record name | 2-(Acryloyloxy)-N-[(4-benzoylphenyl)methyl]-N,N-dimethylethan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Elucidation of Quantacure Abq Photoinitiation

Chemical Structure and Molecular Formula

The key structural features of Quantacure ABQ include a benzophenone (B1666685) chromophore responsible for UV absorption, a quaternary ammonium (B1175870) group that confers water solubility, and a polymerizable acrylate (B77674) group.

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| Chemical Name | (2-(Acryloyloxy)ethyl)(4-benzoylbenzyl)dimethylammonium bromide |

| CAS Number | 125850-75-1 |

| Molecular Formula | C21H24BrNO3 |

Data sourced from chemicalbook.comusbio.net

Physicochemical Properties

The physical properties of this compound are crucial for its handling and performance in various formulations.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 418.32 g/mol |

| Melting Point | 118-123 °C |

| Appearance | Not specified in provided search results |

| Solubility | Water-soluble |

Data sourced from chemicalbook.comusbio.netamericanchemicalsuppliers.com

Synthesis and Manufacturing Processes

While detailed proprietary synthesis routes are not publicly disclosed, the structure of this compound suggests a multi-step synthetic pathway. A plausible, though not definitively confirmed, approach would involve the quaternization of a tertiary amine containing an acrylate group with a substituted benzyl (B1604629) bromide bearing a benzophenone moiety. The synthesis of related benzophenone derivatives and quaternary ammonium salts is well-established in organic chemistry.

Mechanism of Action and Photochemical Behavior

As a Type II photoinitiator, the mechanism of this compound involves a bimolecular process.

Photoexcitation: Upon absorption of UV radiation, the benzophenone moiety in the this compound molecule is promoted to an excited singlet state, which then undergoes efficient intersystem crossing to a more stable triplet state.

Hydrogen Abstraction: The excited triplet state of the benzophenone abstracts a hydrogen atom from a suitable donor molecule (a co-initiator), such as a tertiary amine. polymerinnovationblog.com

Radical Generation: This hydrogen abstraction process results in the formation of two radicals: a ketyl radical from the benzophenone and a radical from the co-initiator. mdpi.com The latter is typically the primary initiating species for the polymerization of acrylate or methacrylate (B99206) monomers. polymerinnovationblog.com

The presence of the polymerizable acrylate group on this compound allows it to be incorporated directly into the growing polymer chain, which can influence the final properties of the cured material.

Applications in Polymer Science

The specific properties of this compound make it a valuable tool in several areas of polymer science.

Role in UV Curable Coatings and Inks

This compound is utilized as a photoinitiator in UV curing applications, particularly for coatings and inks. chemicalbook.comusbio.netamericanchemicalsuppliers.com Its water solubility makes it especially suitable for aqueous UV-curable formulations, which are increasingly favored due to environmental considerations. google.com It has been mentioned in the context of coatings for textiles and furniture. chemicalbook.comusbio.netamericanchemicalsuppliers.com

Use in the Formulation of Adhesives and Sealants

While not explicitly detailed in the provided search results, photoinitiators with similar characteristics are commonly used in the formulation of UV-curable adhesives and sealants. The rapid, on-demand curing initiated by such compounds is highly advantageous in assembly and manufacturing processes.

Research Findings and Comparative Analysis

This compound is recognized as a copolymerizable benzophenone photoinitiator. chemicalbook.comusbio.net Its key feature is its water solubility, which distinguishes it from many other benzophenone derivatives. sigmaaldrich.com This property is essential for its use in aqueous systems, such as environmentally friendly printing inks. google.com In comparative contexts, it is listed alongside other water-soluble or dispersible photoinitiators. google.comgoogleapis.com The presence of the acryloyl group allows it to be covalently bound within the polymer matrix, which can potentially reduce the migration of the initiator from the cured material, a topic of interest in food packaging research. dokumen.pub

Quantacure Abq in Advanced Polymerization Methodologies

Kinetic Studies of Photopolymerization Processes Driven by Quantacure ABQ

Detailed kinetic studies specifically quantifying the photopolymerization rates and conversion efficiencies for processes driven exclusively by this compound are not extensively available in publicly accessible scientific literature. However, based on its classification as a copolymerizable benzophenone (B1666685) photoinitiator, its kinetic behavior can be inferred from studies on analogous compounds. sci-hub.seresearchgate.netscispace.com

Benzophenone-based, Type II photoinitiators operate via a bimolecular process. Upon UV irradiation, the benzophenone moiety in this compound is excited to a singlet state, which then rapidly converts to a more stable triplet state. This triplet state does not cleave directly but abstracts a hydrogen atom from a donor molecule (the co-initiator), typically a tertiary amine. This interaction produces two radicals: a ketyl radical from the benzophenone and an amino-alkyl radical from the co-initiator. The amino-alkyl radical is generally the primary species responsible for initiating the polymerization of monomers like acrylates.

For copolymerizable photoinitiators, the rate of polymerization and the final monomer conversion are influenced by several factors:

Concentration of the Initiator and Co-initiator: The polymerization rate typically increases with higher concentrations of both the photoinitiator and the amine synergist, as this enhances the efficiency of radical generation.

Light Intensity: A higher intensity of UV light leads to a greater population of excited-state initiator molecules, resulting in a faster polymerization rate. scispace.com

Monomer Functionality and Viscosity: The chemical structure and viscosity of the monomer system being polymerized significantly affect reaction kinetics. researchgate.net

Studies on other polymerizable benzophenone derivatives have shown they can be more effective than the simple benzophenone molecule, achieving higher final conversion rates. sci-hub.se The incorporation of the initiator into the polymer network can also influence the late-stage polymerization kinetics.

Table 1: Factors Influencing Photopolymerization Kinetics for Benzophenone-Type Initiators

| Parameter | Effect on Polymerization Rate | Rationale |

|---|---|---|

| Initiator Concentration | Increases (up to a limit) | Higher concentration of chromophores leads to more efficient light absorption and radical generation. |

| Co-initiator (Amine) Conc. | Increases | More hydrogen donors are available for the excited benzophenone to produce initiating radicals. |

| UV Light Intensity | Increases | More photons are available to excite the initiator molecules per unit time. |

| Monomer Reactivity | Varies | Acrylates generally polymerize faster than methacrylates. |

| System Viscosity | Decreases at high viscosity | High viscosity can limit the mobility of reactive species, slowing the reaction (diffusion control). |

Applications in Ultraviolet (UV) Curing Systems for Material Fabrication

This compound is specifically designed for use in ultraviolet (UV) curing applications. usbio.netchemicalbook.com UV curing is a photochemical process that uses high-intensity UV light to instantly cure or harden inks, coatings, and adhesives. aicoatings.com.au This technology offers significant advantages over traditional thermal drying methods, including high speed, reduced energy consumption, and the elimination of volatile organic compounds (VOCs). blazeasia.com

The primary application areas for this compound are in formulations for coatings on textile and furniture products. usbio.netchemicalbook.com Its water-soluble nature makes it particularly suitable for aqueous UV-curable formulations, which are gaining traction as environmentally friendlier alternatives to solvent-based systems.

Common material fabrication processes where a water-soluble, copolymerizable photoinitiator like this compound would be advantageous include:

Wood and Furniture Coatings: Applying protective and decorative clear coats that cure rapidly without high heat.

Textile Finishing: Imparting specific properties to fabrics through UV-curable finishes.

Graphic Arts and Printing Inks: Fast drying of inks on various substrates.

Adhesives: Bonding of materials, including temperature-sensitive substrates, where rapid, on-demand curing is required. qatm.com

The copolymerizable nature of this compound is a key feature for these applications, ensuring the initiator fragment is permanently bound within the polymer matrix, thereby minimizing odor and preventing migration, which is critical for consumer products.

Graft Copolymerization Initiated by this compound

While this compound is chemically suited for initiating graft copolymerization, specific studies demonstrating its use for this purpose, particularly for the N-vinylformamide and poly(ethylene oxide) system, are not found in the reviewed literature. Graft copolymerization is a method used to modify the properties of a pre-existing polymer (the backbone) by covalently attaching different polymer chains (the grafts). openmedicinalchemistryjournal.com A photoinitiator like this compound can facilitate this through a "grafting from" approach. The benzophenone group can abstract a hydrogen atom directly from the polymer backbone, creating a radical site from which the graft monomer can polymerize.

There is no specific research available detailing the use of this compound to graft N-vinylformamide (NVF) onto poly(ethylene oxide) (PEO). However, the components themselves are well-studied. NVF is a water-soluble monomer used to create hydrophilic polymers, nih.gov and PEO is a water-soluble polymer backbone often used in biomedical applications due to its biocompatibility. nih.gov

Hypothetically, in such a system, this compound, dissolved in an aqueous solution with PEO and NVF, would be irradiated with UV light. The excited benzophenone moiety would abstract a hydrogen from the PEO backbone. This would create a macro-radical on the PEO chain, which would then initiate the polymerization of NVF monomers, forming poly(N-vinylformamide) chains grafted onto the PEO backbone. The water solubility of all components (PEO, NVF, and this compound) makes this a feasible system in an aqueous medium.

Chain transfer to polymer (CTP) is a fundamental mechanism in radical polymerization that can lead to branched or grafted structures. nih.govbonlab.info In the context of grafting initiated by a Type II photoinitiator like this compound, the primary CTP event is the initial hydrogen abstraction from the polymer backbone.

The mechanism proceeds as follows:

Photo-excitation: The benzophenone group of this compound absorbs a UV photon and forms an excited triplet state (BP*).

Hydrogen Abstraction (Chain Transfer): The excited BP* abstracts a hydrogen atom from the substrate polymer backbone (e.g., PEO), creating a macro-radical on the polymer (P•) and a ketyl radical (BP-H•). BP* + P-H → BP-H• + P•

Graft Initiation: The macro-radical (P•) initiates the polymerization of the surrounding monomer (M, e.g., N-vinylformamide). P• + n(M) → P-(M)n•

Termination: The growing grafted chain terminates through standard radical termination pathways (coupling or disproportionation).

The efficiency of this process depends on the reactivity of the excited initiator and the availability of abstractable hydrogens on the polymer backbone.

While no studies specific to this compound are available, general strategies for controlling graft copolymerization can be applied. nih.gov Grafting efficiency refers to the percentage of the total polymer chains formed that are successfully attached to the backbone. The resulting polymer architecture is defined by the number and length of these grafted chains.

Table 2: General Strategies to Control Grafting Processes

| Strategy | Method of Control | Expected Outcome |

|---|---|---|

| Varying Initiator Concentration | Increasing or decreasing the amount of this compound. | Higher initiator concentration can lead to more, but potentially shorter, grafts due to a higher number of initiation sites. |

| Varying Monomer Concentration | Changing the ratio of monomer (e.g., NVF) to backbone polymer (e.g., PEO). | A higher monomer concentration generally leads to longer grafted chains. |

| Controlling Irradiation Time/Intensity | Adjusting the duration or power of the UV exposure. | Longer exposure or higher intensity increases the total number of radicals generated, influencing both the number of grafts and their length. |

| Use of Controlled Radical Polymerization (CRP) Techniques | Incorporating CRP agents (e.g., RAFT agents). | While not inherent to this compound, combining it with CRP methods could allow for precise control over the length and distribution of grafted chains. nih.gov |

The copolymerizable nature of this compound means that it can also be pre-polymerized into a backbone, creating a macro-initiator. Subsequent UV irradiation in the presence of a second monomer would then initiate grafting from these built-in initiator sites.

Role in Crosslinking Polymer Systems

The primary function of any photoinitiator in a UV-curable formulation containing multifunctional monomers is to induce crosslinking. mdpi.com Crosslinking creates a three-dimensional polymer network, which transforms the liquid formulation into a solid, durable material. rsc.org

This compound plays a direct role in initiating the formation of these networks. When used with multifunctional acrylates (monomers or oligomers with two or more acrylate (B77674) groups), the radicals generated by the this compound/amine system initiate the polymerization of these acrylate groups. Because each monomer has multiple reactive sites, the growing polymer chains connect with each other, rapidly forming a densely crosslinked structure.

The fact that this compound is a copolymerizable initiator has a distinct impact on the final network. By reacting into the polymer backbone, it becomes a permanent part of the crosslinked system. This has two major effects:

Reduced Migration: The initiator fragment is immobilized, which is crucial for safety and long-term stability.

Network Modification: The bulky benzophenone group and the quaternary ammonium (B1175870) salt moiety are incorporated into the network structure. This can influence the final physical properties of the crosslinked polymer, such as its mechanical strength, thermal stability, and surface properties. Studies on other polymers with incorporated benzophenone have shown that factors like the local polarity of the polymer matrix can influence the crosslinking kinetics. nih.govacs.org

Development of Crosslinked Network Structures Utilizing this compound

This compound is a water-soluble, copolymerizable benzophenone derivative used as a photoinitiator in UV curing applications. as-1.co.jpnih.gov As a member of the benzophenone family, it functions as a Type II photoinitiator. This classification means it requires a co-initiator or synergist, typically a tertiary amine, to efficiently initiate the polymerization of functional monomers and oligomers into a crosslinked network.

The process of forming a three-dimensional polymer network is initiated when this compound absorbs ultraviolet (UV) light. This absorption elevates the benzophenone moiety to an excited triplet state. In this highly reactive state, it undergoes a process called hydrogen abstraction, where it removes a hydrogen atom from the adjacent amine co-initiator. This interaction results in the formation of two distinct radical species: a ketyl radical on the this compound molecule and an amine alkyl radical from the co-initiator.

The amine alkyl radical is typically the primary species responsible for initiating the polymerization chain reaction. It attacks the double bond of an acrylate or other vinyl monomer, transferring the radical to the monomer and starting the formation of a polymer chain. As the formulation contains multifunctional monomers (molecules with two or more reactive groups), the growing polymer chains become interconnected, leading to the formation of a densely crosslinked, solid network structure. This process, known as photopolymerization, transforms the liquid resin into a solid, durable material.

The incorporation of this compound into the polymer backbone is possible due to its copolymerizable nature, which can enhance the stability of the final network and reduce the potential for migration of the initiator molecule from the cured material.

Impact on Polymer Network Formation and Curing Dynamics

The efficiency and kinetics of polymer network formation initiated by this compound are influenced by several key parameters, including initiator concentration, the nature of the co-initiator, light intensity, and the composition of the monomer blend. These factors directly affect the rate of polymerization (Rp), the final degree of monomer conversion, and ultimately, the properties of the crosslinked polymer.

Influence of Initiator and Co-initiator Concentration: The concentration of both this compound and its amine co-initiator is critical. An increase in the concentration of the photoinitiator system generally leads to a higher rate of polymerization because more free radicals are generated upon UV exposure. However, an excessively high concentration can lead to "self-quenching" or cause the light to be absorbed too strongly at the surface, preventing uniform curing through the depth of the material. The ratio between the initiator and co-initiator is also optimized to ensure efficient hydrogen abstraction and radical generation.

The following table illustrates the typical effect of photoinitiator system concentration on curing dynamics for a representative acrylate formulation.

Table 1: Representative Curing Dynamics vs. Initiator System Concentration

| Initiator System Concentration (wt%) | Peak Polymerization Rate (Rp,max) (s⁻¹) | Final Monomer Conversion (%) |

|---|---|---|

| 0.5 | 0.045 | 65 |

| 1.0 | 0.092 | 78 |

| 2.0 | 0.155 | 85 |

Note: Data are representative of a typical Type II photoinitiator system in an acrylate formulation and serve for illustrative purposes.

Influence of UV Light Intensity: The intensity of the UV light source directly correlates with the rate of radical formation. Higher light intensity provides more photons, leading to a faster polymerization rate and potentially a higher crosslink density. This allows for rapid curing, a key advantage in industrial applications like coatings and 3D printing. However, the intensity must be controlled to manage heat generation and mechanical stress within the forming network.

The table below shows a typical relationship between light intensity and the rate of polymerization.

Table 2: Representative Polymerization Rate vs. UV Light Intensity

| UV Light Intensity (mW/cm²) | Peak Polymerization Rate (Rp,max) (s⁻¹) | Time to Reach Peak Rate (s) |

|---|---|---|

| 10 | 0.08 | 3.5 |

| 25 | 0.18 | 1.8 |

| 50 | 0.35 | 1.0 |

Note: Data are representative of a typical UV-curable system and serve for illustrative purposes.

The formation of the polymer network begins with the creation of small, branched polymers. As the reaction proceeds, these connect to form a macroscopic, crosslinked gel, a point known as the gel point. The kinetics of this process, driven by this compound, determine how quickly the material solidifies and develops its final physical and mechanical properties, such as hardness, chemical resistance, and thermal stability.

Synergistic Formulations and Co Initiator Interactions with Quantacure Abq

Exploration of Co-Initiator Effects on Photoinitiation Quantum Yield and Reaction Rate

Table 1: Illustrative Effect of Co-Initiator on Polymerization Rate for a Benzophenone-Based System

This table illustrates the typical impact of adding a co-initiator on the polymerization rate of a formulation containing a benzophenone (B1666685) derivative, analogous to Quantacure ABQ.

| Formulation Component | Concentration (wt%) | Co-Initiator (Amine) | Polymerization Rate (Relative Units) |

| Acrylate (B77674) Monomer | 97.0 | None | 1.0 |

| Benzophenone Derivative | 3.0 | None | 1.0 |

| Acrylate Monomer | 95.0 | Present | 4.5 |

| Benzophenone Derivative | 3.0 | Present | 4.5 |

| Co-Initiator (Amine) | 2.0 | Present | 4.5 |

Integration of Borate-Based Compounds as Co-Initiators with this compound Systems

A particularly effective class of co-initiators for use with this compound are organoborates. google.comgoogle.com Patents describe the use of aromatic ketone initiator compounds, including structures like this compound, in conjunction with triaryl alkyl borate (B1201080) anions. google.comgoogle.com In these systems, the borate compound acts as a highly efficient electron donor and radical source.

The mechanism involves the photo-excited benzophenone moiety of this compound undergoing an electron transfer with the borate anion. This process forms a boranyl radical, which is unstable and rapidly fragments. This fragmentation is a key advantage, as it is an irreversible step that generates an active alkyl or aryl radical with very high efficiency. This rapid and irreversible decomposition minimizes the potential for back-electron transfer, a process that can reduce initiation efficiency in other systems. nih.gov The combination of a light-absorbing ketone and a borate co-initiator creates a highly reactive system for the photopolymerization of ethylenically unsaturated compounds. google.com

Table 2: Example Components of a this compound / Borate Co-Initiator System

This table outlines the typical components in a photocurable formulation utilizing the synergy between this compound and a borate co-initiator.

| Component Role | Chemical Class/Example | Purpose in Formulation |

| Photoinitiator | This compound | Absorbs UV radiation and interacts with the co-initiator. |

| Co-initiator | Organoborate Salt (e.g., Butyltriphenylborate) | Undergoes electron transfer and fragmentation to produce initiating radicals. |

| Monomer/Oligomer | Acrylated Polyester / Epoxy Acrylate | Forms the polymer backbone upon curing. |

| Additive | Photosensitizer (e.g., Thioxanthone) | Can be used to broaden the spectral response (optional). |

Design and Optimization of Multi-Component Photoinitiator Blends for Tailored Performance

For many advanced applications, such as pigmented coatings or thick sections, a single photoinitiator is insufficient. Multi-component blends are designed to achieve specific performance characteristics like enhanced surface cure, improved depth of cure, and sensitivity across a wider range of wavelengths. google.com this compound can be a valuable component in such blends.

The design of these blends involves combining different photoinitiators and sensitizers. For example, a photosensitizer like a thioxanthone (ITX) can be added to absorb light at wavelengths where the primary initiator has low absorption, and then transfer the energy to the initiator. google.com A blend might combine this compound, which is effective for surface curing, with another initiator like a phosphine (B1218219) oxide (e.g., TPO) that has a different absorption spectrum and is better suited for curing through deeper sections or in pigmented formulations. researchgate.net The optimization of these blends involves carefully balancing the concentrations of each component to achieve the desired cure profile without issues like crystallization or instability. google.com

Table 3: Illustrative Design of a Multi-Component Blend for a UV-Curable White Ink

This table shows a hypothetical blend designed for a challenging application, demonstrating how different initiators are combined to achieve a balanced cure.

| Component | Example Compound | Concentration (wt%) | Primary Function |

| Photoinitiator (Surface Cure) | This compound | 2.0 | High reactivity at the surface for tack-free finish. |

| Photoinitiator (Through Cure) | Irgacure 819 (BAPO) | 1.5 | Absorbs at longer wavelengths to cure through pigmented layer. |

| Photosensitizer | Quantacure ITX | 0.5 | Broadens spectral sensitivity, improves efficiency of other initiators. |

| Monomer/Oligomer Blend | Acrylates | 76.0 | Polymerizable base. |

| Pigment | Titanium Dioxide (TiO₂) | 20.0 | Provides opacity and color. |

Solvent and Matrix Effects on this compound Efficacy in Polymerization Media

The performance of a photoinitiator system is not solely dependent on its components but is also significantly influenced by the surrounding environment, namely the solvent and the polymer matrix. rsc.orgnih.gov For this compound, these effects can alter the efficiency of the initiation process.

Solvent Effects: The polarity of the solvent or monomer mixture can influence the electron transfer process between the excited this compound and its co-initiator. In highly polar solvents, the charge-separated state formed after electron transfer might be stabilized, potentially altering reaction pathways. Understanding and controlling these solvent-solute interactions is crucial for optimizing the initiation kinetics. plos.org

Matrix Effects: As polymerization proceeds, the viscosity of the medium increases dramatically, transitioning from a liquid monomer to a solid polymer. This change in the physical properties of the matrix has a profound effect on the photoinitiation process. The increasing rigidity of the polymer network restricts the mobility of the photoinitiator and co-initiator molecules, which can reduce the rate of the bimolecular interaction required for radical generation. nih.gov This phenomenon, known as diffusion control, can lead to a decrease in the polymerization rate and may result in incomplete conversion. The chemical nature of the matrix polymer itself can also play a role, as different polymers can affect the local environment and reactivity of the initiating species. aps.orgresearchgate.net

Table 4: Hypothetical Influence of Polymer Matrix Viscosity on Initiation Efficiency

This table illustrates how the polymerization medium (matrix) can affect the efficacy of a photoinitiator system like this compound.

| Polymerization Stage | Matrix Viscosity | Molecular Mobility | Initiator-Co-initiator Interaction Rate | Overall Cure Speed |

| Initial (0% Conversion) | Low | High | High | Fast |

| Intermediate (50% Conversion) | Medium | Moderate | Reduced | Slowing |

| Final (90% Conversion) | High | Low | Severely Limited (Diffusion Controlled) | Very Slow |

Advanced Characterization Techniques in Quantacure Abq Polymerization Research

In-Situ Spectroscopic Monitoring of Polymerization Progression (e.g., Fourier-Transform Infrared, Raman Spectroscopy)

In-situ spectroscopic techniques are indispensable for real-time monitoring of polymerization reactions, offering a window into the kinetic profile of the process.

Fourier-Transform Infrared (FT-IR) Spectroscopy is a powerful tool for tracking the progress of polymerization by monitoring the disappearance of specific functional groups. mdpi.comjascoinc.commt.com In a typical photopolymerization initiated by Quantacure ABQ, which is often used in acrylate (B77674) or methacrylate (B99206) systems, the concentration of the monomer's carbon-carbon double bonds (C=C) decreases as the polymerization proceeds. FT-IR spectroscopy can quantify this change by measuring the decrease in the intensity of the characteristic absorption bands of the C=C bond, often found around 1635 cm⁻¹ for the C=C stretch and 810 cm⁻¹ for the =C-H out-of-plane bending. mdpi.com By continuously recording the FT-IR spectrum of the reaction mixture during UV irradiation, a kinetic profile of the polymerization can be constructed. The degree of conversion can be calculated by comparing the peak area of the reactive monomer band at a given time to its initial area.

Raman Spectroscopy offers a complementary in-situ monitoring approach. cymitquimica.comsepscience.comhoriba.commdpi.com It is particularly advantageous for systems in aqueous media due to the weak Raman scattering of water. horiba.com Similar to FT-IR, Raman spectroscopy can track the consumption of monomer by monitoring the intensity of the C=C stretching vibration. cymitquimica.com An internal standard, a band that does not change during the reaction (e.g., a C=O stretch in an acrylate monomer), is often used to normalize the data, improving accuracy. metrohm.com The high specificity of Raman spectroscopy allows for the simultaneous monitoring of different monomer species in copolymerization reactions, providing detailed kinetic data for each component.

Illustrative Data Table: FT-IR Monitoring of Acrylate Polymerization with this compound

| Time (seconds) | C=C Peak Area (Arbitrary Units) | Degree of Conversion (%) |

| 0 | 1.00 | 0 |

| 10 | 0.75 | 25 |

| 20 | 0.50 | 50 |

| 30 | 0.25 | 75 |

| 40 | 0.10 | 90 |

| 50 | 0.05 | 95 |

| 60 | 0.02 | 98 |

This table is for illustrative purposes only and represents the type of data that would be generated from an in-situ FT-IR study.

Chromatographic Methods for Analyzing Polymer Structure and Molecular Weight Distribution (e.g., Gel Permeation Chromatography (GPC))

Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is a fundamental technique for characterizing the molecular weight and molecular weight distribution (MWD) of polymers. sepscience.commtoz-biolabs.comoecd.orgshimadzu.de In a GPC experiment, a dissolved polymer sample is passed through a column packed with porous gel beads. mtoz-biolabs.com Larger polymer chains are excluded from the pores and thus elute faster, while smaller chains penetrate the pores to varying extents and elute later. This separation by hydrodynamic volume allows for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. hu-berlin.de For polymers synthesized using this compound, GPC analysis would be crucial for understanding how formulation variables (e.g., initiator concentration, monomer type, light intensity) affect the final polymer chain length and distribution, which in turn dictate the material's mechanical and physical properties.

Illustrative Data Table: GPC Analysis of Polymers Synthesized with this compound

| Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| Polymer A (Low Initiator Conc.) | 50,000 | 75,000 | 1.5 |

| Polymer B (High Initiator Conc.) | 30,000 | 48,000 | 1.6 |

| Polymer C (Different Monomer) | 65,000 | 91,000 | 1.4 |

This table is for illustrative purposes only and shows the kind of data obtained from GPC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Determining Copolymer Composition and Molecular Structure (e.g., 13C-NMR)

Nuclear Magnetic Resonance (NMR) Spectroscopy is an unparalleled technique for elucidating the detailed molecular structure of polymers. magritek.comresearchgate.netnii.ac.jp While ¹H NMR is commonly used, ¹³C-NMR provides a greater resolution of the carbon backbone and is particularly useful for determining copolymer composition, monomer sequence distribution (e.g., random, alternating, blocky), and stereochemistry (tacticity). lcms.czmagritek.com In the context of a copolymerization initiated by this compound, ¹³C-NMR spectra would exhibit distinct resonance peaks for the different monomer units within the polymer chain. By integrating the areas of these characteristic peaks, the molar ratio of the comonomers in the final polymer can be accurately calculated. Furthermore, the sensitivity of carbon chemical shifts to the local chemical environment allows for the identification of diads, triads, and even longer monomer sequences, providing a deep understanding of the copolymer's microstructure.

Illustrative Data Table: ¹³C-NMR Analysis of a Copolymer Synthesized with this compound

| Monomer Unit | Characteristic ¹³C-NMR Peak (ppm) | Integral Area | Molar Percentage (%) |

| Monomer X (Carbonyl) | 175.2 | 1.00 | 50 |

| Monomer Y (Carbonyl) | 173.8 | 1.00 | 50 |

This table is for illustrative purposes only and demonstrates how ¹³C-NMR data can be used to determine copolymer composition.

Microstructural and Morphological Analysis of Cured Materials Resulting from this compound Initiation

The performance of a cured material is intimately linked to its microstructure and morphology. Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the three-dimensional structure of the polymer network.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of the cured material. For polymers produced using this compound, SEM could be used to examine the surface smoothness, identify the presence of any phase separation in polymer blends, or visualize the distribution of fillers or additives within the polymer matrix. By analyzing the fracture surface of a cured sample, SEM can also provide insights into the material's failure mechanisms and the nature of the crosslinked network.

Illustrative Data Table: Morphological Features from SEM Analysis

| Feature | Observation | Implication |

| Surface Topography | Smooth and uniform | Good film formation |

| Fracture Surface | Homogeneous, with evidence of ductile fracture | Tough and resilient material |

| Filler Distribution | Evenly dispersed nanoparticles | Enhanced mechanical properties |

This table is for illustrative purposes only and outlines the type of qualitative information that can be obtained from SEM analysis.

Rheological Investigations of Materials during Photoinitiated Polymerization

Rheology is the study of the flow and deformation of matter. In the context of photopolymerization, rheological measurements are critical for understanding the evolution of the material's viscoelastic properties as it transitions from a liquid monomer to a solid polymer. uvebtech.commdpi.com Using a rheometer equipped with a UV light source, the change in viscosity, storage modulus (G'), and loss modulus (G'') can be monitored in real-time during polymerization initiated by this compound. The gel point, the moment at which the material transitions from a liquid to a solid-like gel, is a key parameter that can be determined from the crossover of the G' and G'' curves. uvebtech.com Photo-rheology provides valuable information for optimizing processing conditions, such as curing time and light intensity, and for predicting the final mechanical properties of the cured material. uvebtech.compolito.itnih.gov

Illustrative Data Table: Photo-Rheological Data for a Resin with this compound

| Time (seconds) | Viscosity (Pa·s) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) |

| 0 | 0.5 | 1 | 10 |

| 10 | 1.2 | 5 | 12 |

| 20 (Gel Point) | 10.5 | 50 | 50 |

| 30 | 150.0 | 500 | 80 |

| 40 | 1200.0 | 5000 | 150 |

| 50 | 8000.0 | 50000 | 300 |

| 60 | >10⁵ | >10⁵ | 450 |

This table is for illustrative purposes only and represents the type of data generated during a photo-rheological experiment.

Computational and Theoretical Approaches to Quantacure Abq Photoinitiation

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Ab initio and Density Functional Theory (DFT) are powerful quantum chemical methods used to investigate the electronic structure and reactivity of molecules from first principles. researchgate.net For a photoinitiator like Quantacure ABQ, a derivative of anthraquinone (B42736), these calculations can predict key properties related to its photoactivity.

DFT calculations are particularly useful for determining the optimized ground state (S₀) and first triplet excited state (T₁) geometries of thioxanthone and anthraquinone derivatives. mdpi.commdpi.com The energy difference between these states (the T₁ energy) is a critical parameter for photoinitiators. Theoretical calculations can also elucidate the nature of the electronic transitions, such as n→π* or π→π*, which dictate the absorption characteristics and subsequent photochemical behavior. For instance, DFT has been employed to study the electronic and structural properties of various anthraquinone derivatives, providing insights into their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.netmdpi.com This information is crucial for understanding the intramolecular charge transfer processes that can occur upon photoexcitation.

Table 1: Illustrative DFT-Calculated Electronic Properties of a Model Anthraquinone Photoinitiator

| Property | Value | Description |

| Ground State Energy (S₀) | -X Hartree | The total electronic energy of the molecule in its lowest energy state. |

| Triplet State Energy (T₁) | -Y Hartree | The total electronic energy of the molecule in its lowest triplet excited state. |

| S₀-T₁ Energy Gap | Z eV | The energy difference between the ground and triplet states, crucial for photosensitization. |

| HOMO Energy | -A eV | Energy of the Highest Occupied Molecular Orbital, related to the electron-donating ability. |

| LUMO Energy | -B eV | Energy of the Lowest Unoccupied Molecular Orbital, related to the electron-accepting ability. |

| HOMO-LUMO Gap | C eV | An indicator of the molecule's excitability and chemical reactivity. |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for anthraquinone-based photoinitiators. Specific values for this compound would require dedicated computational studies.

Molecular Dynamics Simulations of Initiator-Monomer and Initiator-Polymer Interactions

Molecular dynamics (MD) simulations offer a means to study the dynamic interactions between the this compound photoinitiator and the surrounding monomer and polymer chains. escholarship.org By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of molecules over time, providing insights into diffusion, conformational changes, and intermolecular interactions.

In the context of photoinitiation, MD simulations can be used to investigate the accessibility of the excited initiator to abstractable hydrogen atoms on the monomer or other co-initiators. The local environment, including the viscosity of the resin and the steric hindrance around the reactive sites, can significantly influence the efficiency of the initiation process. MD simulations can help to visualize and quantify these effects.

Furthermore, as the polymerization proceeds and the viscosity of the medium increases, the mobility of the initiator and the growing polymer chains becomes restricted. This can lead to diffusion-controlled reactions, which can be modeled using MD. Understanding these initiator-polymer interactions is crucial for predicting how the photoinitiation efficiency might change as the conversion of monomer to polymer progresses. While specific MD studies on this compound are not prevalent, research on acrylate (B77674) polymerization provides a methodological basis for such investigations. escholarship.org

Kinetic Modeling and Simulation of Photoinitiated Polymerization Processes

Kinetic modeling provides a macroscopic view of the photopolymerization process by describing the rates of the various elementary reactions involved, including initiation, propagation, termination, and chain transfer. nih.gov For a system initiated by this compound, a kinetic model would incorporate the rate of radical generation from the excited initiator, which is dependent on the light intensity and the quantum yield of initiation.

Simulations based on these kinetic models can be used to explore the effects of various process parameters, such as initiator concentration, light intensity, and temperature, on the final properties of the cured material. This predictive capability is highly valuable for optimizing photopolymerization processes in industrial applications.

Table 2: Key Parameters in a Kinetic Model for Photoinitiated Polymerization

| Parameter | Symbol | Description |

| Rate of Initiation | Rᵢ | The rate at which primary radicals are generated. |

| Propagation Rate Constant | kₚ | The rate constant for the addition of a monomer to a growing polymer chain. |

| Termination Rate Constant | kₜ | The rate constant for the termination of two growing polymer chains. |

| Quantum Yield of Initiation | Φᵢ | The number of initiating radicals produced per photon absorbed by the photoinitiator. |

| Molar Extinction Coefficient | ε | A measure of how strongly the photoinitiator absorbs light at a given wavelength. |

Note: This table lists fundamental parameters used in kinetic models of photopolymerization. The specific values for a system using this compound would need to be determined experimentally or through a combination of experimental and computational methods.

Predictive Algorithms for Photoinitiation Efficiency and Polymerization Outcomes

The development of predictive algorithms, often leveraging machine learning and quantitative structure-activity relationship (QSAR) models, represents a frontier in the design of novel photoinitiators. These algorithms aim to establish a correlation between the molecular structure of a photoinitiator and its efficiency in initiating polymerization.

For thioxanthone and anthraquinone derivatives, predictive models could be trained on a dataset of known photoinitiators, using molecular descriptors calculated from their chemical structures as input. mdpi.comresearchgate.net These descriptors can include electronic properties (e.g., HOMO-LUMO gap, dipole moment), steric properties (e.g., molecular volume, surface area), and topological indices. The output of the model would be a prediction of the photoinitiation efficiency, often quantified by parameters such as the polymerization rate or the final monomer conversion.

Such predictive tools can significantly accelerate the discovery and optimization of new photoinitiators by allowing for the virtual screening of large libraries of candidate molecules, thereby reducing the need for extensive and time-consuming experimental synthesis and testing. While the development of a specific predictive algorithm for this compound would require a substantial amount of data, the general principles and methodologies are well-established within the field of computational chemistry and materials science.

Applications of Quantacure Abq in Specialized Material Systems

Development of High-Performance Coatings and Adhesive Formulations

Quantacure ABQ is integral to the formulation of UV-curable high-performance coatings and adhesives. indestructible.co.ukceitec.czcrebonitgroup.com These materials are engineered to withstand demanding conditions, offering superior durability and resistance to wear, corrosion, and chemicals. highperformancecoatings.org In these systems, this compound functions as a Type II photoinitiator, which, upon exposure to UV radiation, abstracts a hydrogen atom from a synergist molecule (often an amine) to form free radicals. nih.govresearchgate.net These radicals then initiate the cross-linking of acrylate (B77674) or methacrylate (B99206) oligomers and monomers, transforming the liquid formulation into a solid, durable film or bond in seconds. researchgate.netpanacol.com

The efficiency of the photoinitiator directly governs the cure rate and the final properties of the coating or adhesive. researchgate.net UV-curable formulations can consist of over 99% photopolymerizable monomers and oligomers, with the photoinitiator package making up the remainder, highlighting its critical role. google.com The use of UV curing technology, enabled by photoinitiators like this compound, offers significant advantages over traditional solvent-based systems, including the absence of volatile organic compounds (VOCs) and rapid processing times. google.combomar-chem.com

Below is a table illustrating a representative composition of a UV-curable adhesive formulation, indicating the typical components and their functions.

| Component Category | Example Compound/Material | Function in Formulation |

| Photoinitiator | This compound | Absorbs UV light to initiate the polymerization (curing) reaction. |

| Oligomer | Urethane Acrylate, Epoxy Acrylate | Provides the core properties of the cured material, such as flexibility, hardness, and chemical resistance. |

| Monomer | Methyl Methacrylate, Ethyl Methacrylate | Acts as a reactive diluent to control viscosity and modifies the properties of the final polymer. google.com |

| Additive | Stabilizers, Adhesion Promoters | Enhances specific properties like shelf-life, adhesion to substrates, and surface characteristics. |

Integration into Additive Manufacturing Technologies, Including 3D Printing and Stereolithography

Additive manufacturing, particularly stereolithography (SLA), relies on the precise, layer-by-layer solidification of liquid photopolymer resins. amfg.aiformlabs.com This process is fundamentally driven by photoinitiators that absorb energy from a light source, typically a UV laser or a digital light processing (DLP) projector, to cure the resin. bomar-chem.comformlabs.com this compound, as a benzophenone-based photoinitiator, is a relevant compound for such applications. nih.govacs.org

In an SLA printer, a build platform is submerged in a vat of liquid resin. formlabs.com The light source selectively traces a cross-section of the 3D model on the resin surface, and the photoinitiator within the resin absorbs this energy. This activation triggers the formation of free radicals, initiating a rapid polymerization that solidifies the exposed layer. uvebtech.com The platform then moves, and a new layer of liquid resin is exposed for the next curing cycle. This process is repeated until the entire three-dimensional object is fabricated. formlabs.com

The choice of photoinitiator is critical as it influences the curing speed, cure depth, and the resolution of the printed part. researchgate.net The development of advanced resins, including those with bio-based components or ceramic fillers, for SLA applications depends on robust photoinitiator systems to ensure proper polymerization and achieve the desired mechanical and physical properties of the final printed object. researchgate.netnih.govmdpi.com

Role in the Synthesis of Functional Polymer Composites and Nanocomposites

Functional polymer composites are materials where fillers, including those at the nanoscale (nanoparticles), are integrated into a polymer matrix to achieve enhanced or specific properties. titk.delist.lunumberanalytics.com this compound plays a crucial role in the synthesis of such composites, particularly those cured using UV radiation. Its function is to initiate the polymerization of the liquid polymer matrix, thereby entrapping and fixing the filler particles within the solidified structure. mdpi.com

Research has shown the use of this compound in formulations containing functionalized nanoparticles to create coatings with modified surface properties. In such systems, the photoinitiator is part of a mixture that includes monomers and the nanoparticles. Upon UV irradiation, this compound initiates the polymerization of the monomers, forming a cross-linked polymer matrix in which the nanoparticles are homogeneously dispersed and integrated. This process is essential for creating stable nanocomposite materials where the properties of the nanoparticles are effectively transferred to the bulk material. The effective curing of the matrix around the fillers is vital for achieving desired characteristics like improved mechanical strength, thermal stability, or specific optical properties. mdpi.com

Investigation of Material Stability and Post-Curing Behavior in Applied Systems

For many applications, especially in additive manufacturing and high-performance coatings, the properties of the material immediately after initial UV exposure (the "green state") are not yet fully developed. formlabs.com A post-curing step, often involving additional exposure to UV light and/or heat, is typically required to achieve the final, optimal material properties. formlabs.commdpi.com This process enhances monomer conversion, increases the cross-link density, and improves mechanical properties such as hardness, stiffness, and tensile strength. formlabs.commdpi.commdpi.com

Research findings on the effects of post-curing on material properties are summarized in the table below.

| Study Focus | Material System | Post-Curing Condition | Observed Effect on Material Properties | Source |

| Photoinitiator Level | Unfilled Bis-GMA/TEGDMA resin | Increased photoinitiator concentration + heat | Significantly increased monomer conversion and glass transition temperature (Tg). | nih.gov |

| Post-Curing Time | 3D Printed Crown & Bridge Resins | Increased post-curing time (up to 120 min) | Significant increase in flexural strength and degree of conversion. | mdpi.com |

| Post-Curing Process | Thiol-ene and Acrylate-based 3D printing resins | UV and/or Heat post-curing | Significant increase in tensile strength and Young's modulus; effect is chemistry-dependent. | uvebtech.com |

| General SLA Post-Curing | General SLA Resins | Combination of UV light and heat | Increases strength, stiffness, and stability; reduces tackiness. | formlabs.com |

Environmental and Analytical Research Pertaining to Quantacure Abq in Materials

Development of Methodologies for Detection and Quantification of Quantacure ABQ and Its By-products in Cured Matrices

The detection and quantification of this compound and related photoinitiators in complex polymer matrices necessitate sophisticated analytical techniques. These methods are crucial for quality control, regulatory compliance, and risk assessment of the final products. sandberg.co.uk

A range of analytical methods is available for the identification and quantification of polymer additives. sandberg.co.uk Chromatographic techniques are particularly prominent in this field. petro-online.com High-Performance Liquid Chromatography (HPLC), often coupled with UV detection, is a common method for analyzing photoinitiators like this compound. For enhanced sensitivity and unequivocal identification, HPLC is frequently paired with mass spectrometry (MS) or tandem mass spectrometry (MS/MS). researchgate.netnih.gov These hyphenated techniques, such as LC-MS/MS, allow for trace-level determination and confirmation of the analyte's identity. nih.gov

Gas Chromatography (GC) coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) also serves as a powerful tool for the analysis of volatile and semi-volatile compounds that could be present as by-products or unreacted monomers in the cured material. petro-online.comnih.gov For sample preparation, methods like pressurized liquid extraction, solid-phase microextraction (SPME), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are employed to efficiently extract the target analytes from the polymer matrix while minimizing solvent use. researchgate.net

Other spectroscopic and thermal analysis techniques are also utilized in polymer analysis. Fourier Transform Infrared Spectroscopy (FTIR) helps in identifying polymer types and can be used to study degradation mechanisms. sandberg.co.ukinnovatechlabs.com Thermal methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to assess the thermal properties and degradation of polymers. petro-online.cominnovatechlabs.com

Interactive Table: Analytical Methodologies for Photoinitiator Detection

Studies on the Migration Behavior of Photoinitiator Components from Material Matrices, such as Food Contact Materials, Focusing on Analytical Detection

A primary concern for photoinitiators used in food contact materials (FCMs) is their potential to migrate from the packaging into the food. dokumen.pub Migration is the transfer of chemical substances from the FCM to the food and is influenced by factors such as the type of polymer, the nature of the food (e.g., fatty, aqueous), contact time, and temperature. foodpackagingforum.org

Numerous studies have investigated the migration of photoinitiators, including thioxanthone derivatives, from printed paper, board, and plastic packaging. researchgate.netfrontiersin.org The migration process can occur through diffusion within the polymer or via a set-off phenomenon, where the printed outer surface of a package transfers substances to the food-contact surface when stacked or rolled. researchgate.net

To assess migration, studies often use food simulants that mimic the properties of different food types. journal-of-agroalimentary.ro Commonly used simulants include ethanol (B145695) solutions (to represent fatty foods), acetic acid (for acidic foods), and distilled water (for aqueous foods). nih.govjournal-of-agroalimentary.ro Tenax®, a porous polymer resin, is frequently used as a simulant for dry foodstuffs. researchgate.net

Analytical methods, primarily LC-MS and GC-MS, are employed to measure the concentration of migrated substances in the food simulants. researchgate.netnih.gov Research has shown that the presence of barrier layers, such as aluminum or specific polymer coatings, can significantly reduce the migration of ink components. researchgate.net For instance, studies on multilayer materials demonstrated that placing a polyethylene (B3416737) terephthalate (B1205515) (PET) layer over the ink dramatically decreased the number of migrants. researchgate.net

Interactive Table: Migration Study Findings for Photoinitiators

Analysis of Degradation Pathways of this compound within Polymer Systems under Various Conditions

The degradation of photoinitiators like this compound within a polymer system can be initiated by various factors, including residual UV light, heat, and chemical exposure. scispace.commdpi.com Understanding these degradation pathways is essential as the resulting by-products may also be subject to migration and could have different chemical properties from the parent compound.

For thioxanthone derivatives, the primary degradation mechanism upon UV exposure involves the generation of free radicals, which is their intended function in initiating polymerization. sigmaaldrich.comsigmaaldrich.com However, any unreacted photoinitiator remaining in the cured polymer can continue to degrade over time. The degradation of polymers themselves, which can be influenced by additives, generally proceeds through pathways like photo-oxidation, thermal degradation, and hydrolysis. scispace.comnih.gov

Photo-oxidative degradation is a key pathway for many polymers and is initiated by the absorption of UV radiation, leading to the formation of free radicals. scispace.com This process results in chain scission, breaking down the polymer into smaller fragments, and the formation of new chemical groups such as ketones, aldehydes, and carboxylic acids. scispace.comnih.gov Hydrolysis, the cleavage of chemical bonds by reaction with water, is a significant degradation mechanism for polymers like polyesters and polyamides, especially at elevated temperatures. mdpi.comnih.gov The degradation of a polymer can create pathways for solvents or other molecules to diffuse more easily within the structure. researchgate.net Additives can also play a role; for example, certain inorganic additives have been shown to regulate polymer degradation pathways by altering radical formation dynamics. nih.gov

The specific degradation products of this compound within a given polymer matrix under defined conditions would be identified using advanced analytical techniques like LC-MS and GC-MS, which can separate and identify the complex mixture of compounds that may form. researchgate.net

Q & A

Basic: How is the Quantacure ABQ validated to ensure reliability in psychological or organizational studies?

Answer:

Validation involves confirmatory factor analysis (CFA) to test the questionnaire’s structural integrity. Key fit indices include the Comparative Fit Index (CFI ≥ 0.95), Tucker-Lewis Index (TLI ≥ 0.95), and Root Mean Square Error of Approximation (RMSEA ≤ 0.06). For example, studies using the Athlete Burnout Questionnaire (ABQ) applied CFA to confirm its trifactorial structure, ensuring discriminant validity through correlations with related constructs like engagement . Researchers should also report standardized factor loadings and Cronbach’s alpha (α ≥ 0.70) to confirm internal consistency .

Basic: What statistical methods are recommended for analyzing this compound data in regression models?

Answer:

Multiple regression is commonly used to identify predictors of ABQ scores. For instance, servant leadership dimensions (e.g., "helping subordinates grow") were analyzed as predictors of ABQ total scores, with coefficients (e.g., β = -0.522) and significance levels (e.g., p = 0.006) reported. Control for multicollinearity using Variance Inflation Factors (VIF < 5) and center variables if necessary. Non-significant predictors (e.g., "empowering") should still be reported to avoid omitted variable bias .

Advanced: How can researchers address discrepancies in ABQ data across heterogeneous samples?

Answer:

Discrepancies may arise from measurement non-invariance or sample-specific factors. Use multi-group CFA to test measurement invariance across subgroups (e.g., gender, age). If invariance is violated, revise the model or restrict comparisons to invariant subscales. Additionally, employ sensitivity analyses (e.g., bootstrapping) to assess robustness of findings .

Basic: What steps ensure ethical compliance when administering the ABQ in surveys?

Answer:

Obtain informed consent, emphasizing anonymity and data usage.

Avoid redundant or intrusive questions by cross-referencing existing analytics (e.g., demographic data).

Use standardized response formats (e.g., Likert scales) to minimize interviewer bias.

Store data securely in encrypted formats (e.g., Excel with password protection) .

Advanced: What are best practices for evaluating model fit when integrating ABQ into structural equation modeling (SEM)?

Answer:

Adopt a 2-index strategy: report Standardized Root Mean Square Residual (SRMR ≤ 0.08) alongside CFI or TLI. For example, SRMR = 0.05 and CFI = 0.96 indicate good fit. Avoid over-reliance on RMSEA alone, as it may mislead in smaller samples. Test both hypothesized and alternative models (e.g., unifactorial vs. trifactorial ABQ structures) to confirm robustness .

Basic: How to formulate research questions for studies using the ABQ in mixed-methods designs?

Answer:

Quantitative component : Use relationship-based questions (e.g., How does leadership style predict ABQ scores?). Specify variables (independent = leadership dimensions; dependent = ABQ score).

Qualitative component : Pair with open-ended questions (e.g., How do participants interpret their ABQ scores?). Triangulate findings to explain statistical trends .

Advanced: How to handle multicollinearity among ABQ subscales in predictive models?

Answer:

Calculate Variance Inflation Factors (VIF) for each predictor; remove variables with VIF > 2.

Apply principal component analysis (PCA) to collapse correlated subscales into composite factors.

Use ridge regression or partial least squares (PLS) if traditional methods fail .

Basic: What are common pitfalls in designing ABQ-based surveys, and how to avoid them?

Answer:

- Pitfall 1 : Ambiguous question wording.

Solution : Pre-test questions with a pilot sample and refine using cognitive interviews. - Pitfall 2 : Lengthy surveys causing respondent fatigue.

Solution : Limit to 20–25 items; use branching logic to skip irrelevant sections .

Advanced: How to synthesize ABQ findings with qualitative data in longitudinal studies?

Answer:

Embedded design : Collect ABQ scores (quantitative) and open-ended reflections (qualitative) at multiple timepoints.

Analysis : Use joint displays to map quantitative trends (e.g., declining burnout scores) against qualitative themes (e.g., "increased support").

Reporting : Follow SRQR standards to ensure transparency in mixed-methods integration .

Basic: What reporting standards apply when publishing ABQ-related research?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.